Product packaging for 1-[(1R)-3,3-difluorocyclohexyl]methanamine(Cat. No.:)

1-[(1R)-3,3-difluorocyclohexyl]methanamine

Cat. No.: B8096457
M. Wt: 149.18 g/mol
InChI Key: KUHHSYYOTFOMJB-ZCFIWIBFSA-N
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Description

1-[(1R)-3,3-Difluorocyclohexyl]methanamine is a chiral amine building block of high interest in medicinal chemistry and pharmaceutical research. This compound, with the CAS Registry Number 2201512-48-1 , features a defined (R) stereocenter adjacent to an aminomethyl group, while the 3,3-difluorocyclohexyl moiety provides unique electronic and steric properties that can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . Its molecular formula is C7H13F2N and it has a molecular weight of 149.18 g/mol . As a key synthetic intermediate, this molecule is part of a broader class of compounds actively explored in scientific discovery. The stereochemistry and fluorine substitution pattern make it a valuable scaffold for constructing more complex, biologically active molecules. Researchers utilize such chiral, fluorinated building blocks in the design and synthesis of novel compounds for various investigational applications. The study of novel synthetic molecules, including cannabinoids, highlights the critical need for rigorous docking studies, preclinical evaluation, and clinical observation to understand their toxicodynamic profiles . This product is intended For Research Use Only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13F2N B8096457 1-[(1R)-3,3-difluorocyclohexyl]methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R)-3,3-difluorocyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)3-1-2-6(4-7)5-10/h6H,1-5,10H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHSYYOTFOMJB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiospecific 1 1r 3,3 Difluorocyclohexyl Methanamine Preparation

Stereoselective Synthesis of Difluorinated Cyclohexyl Precursors

The construction of the chiral 3,3-difluorocyclohexyl core is a critical first step in the synthesis of the target amine. This section outlines modern approaches to creating these crucial difluorinated intermediates with high stereocontrol.

Enantioselective Fluorination Techniques for Cyclohexane (B81311) Systems

The direct and selective introduction of fluorine into a cyclohexane ring is a synthetic challenge. Modern organocatalytic methods have emerged as powerful tools for the enantioselective α-fluorination of ketones. wikipedia.org These reactions often employ chiral amine catalysts, such as primary amine-functionalized Cinchona alkaloids, to activate the ketone substrate towards electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI). wikipedia.orgmasterorganicchemistry.com The catalyst forms a chiral enamine intermediate with the ketone, which then reacts with the fluorinating agent from a sterically less hindered face, thereby inducing asymmetry. This approach can provide access to α-fluorinated cyclic ketones with high enantioselectivity. wikipedia.org

While direct gem-difluorination at a specific carbon of a pre-formed cyclohexane ring is challenging, an alternative strategy involves the fluorination of a suitable precursor. For instance, the fluorination of diol derivatives of cyclohexane has been studied, though these reactions are highly substrate-dependent and can be influenced by the stereochemical arrangement of functional groups. acs.org

A plausible route to a 3,3-difluorinated cyclohexane precursor could involve the fluorination of a 1,3-dione or a related species. The development of electrophilic fluorinating reagents that are stable and easy to handle, such as Selectfluor, has significantly advanced the field of catalytic enantioselective fluorination. researchgate.net

Preparation of Key Ketone and Imine Intermediates

A key intermediate for the synthesis of 1-[(1R)-3,3-difluorocyclohexyl]methanamine is 3,3-difluorocyclohexanecarbaldehyde (B2867362) or a related ketone. The synthesis of such difluorinated building blocks can be approached in several ways. One practical method involves a Claisen rearrangement followed by a ruthenium-catalyzed oxidation to prepare a difluorinated dicarboxylic acid, which can then be cyclized and reduced to form a difluorinated cyclic ketone. nih.gov For the target molecule, a similar strategy could be employed starting from appropriate acyclic precursors to construct the 3,3-difluorocyclohexanone ring.

Once the key ketone, 3,3-difluorocyclohexanecarbaldehyde, is obtained, it is converted into an imine. This is a standard condensation reaction with a primary amine. masterorganicchemistry.comyoutube.com In the context of asymmetric synthesis, the amine used in this step is often a chiral auxiliary, such as an enantiomerically pure sulfinamide, which will be discussed in detail in section 2.2.2.1. The formation of the imine is a critical step as it sets the stage for the stereoselective introduction of the amine group. The general reaction for imine formation is shown below:

Imine Formation ReactionA general scheme for the formation of an imine from a ketone/aldehyde and a primary amine.

Asymmetric Amination Strategies

With the difluorinated precursor in hand, the next crucial step is the asymmetric introduction of the amine functionality. This is typically achieved through the stereoselective reduction of a prochiral imine.

Reductive Amination Protocols for Chiral Amine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comnih.govnuph.edu.uaarizona.edu The process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. nih.govnih.gov

For the synthesis of this compound, the reductive amination of 3,3-difluorocyclohexanecarbaldehyde would be a key transformation. The stereochemical outcome of this reaction is dependent on the use of chiral reagents or catalysts.

Reducing Agent Typical Solvents Key Features
Sodium Cyanoborohydride (NaBH3CN)Methanol (MeOH), Dichloroethane (DCE)Selective for imines/iminium ions over ketones/aldehydes. masterorganicchemistry.comnih.gov
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective, compatible with acid-sensitive groups. nih.gov
Borane-Pyridine Complex-Alternative reducing agent for reductive amination. nih.gov
Catalytic Hydrogenation (H2/Catalyst)VariousCan be used for reductive amination, though may require specific catalysts for selectivity. nih.gov
Table 1: Common Reducing Agents for Reductive Amination.

Utilization of Chiral Auxiliaries and Catalysts in Amine Formation

To achieve an enantiospecific synthesis, chiral auxiliaries or catalysts are employed to control the stereochemistry of the amination step. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

In the context of amine synthesis, a chiral amine can be reacted with the ketone or aldehyde to form a chiral imine. The subsequent reduction of this imine is then directed by the stereocenter on the auxiliary, leading to the formation of one diastereomer of the product in excess.

Alternatively, a chiral catalyst can be used to control the enantioselectivity of the reduction. Chiral phosphoric acids, for example, have been successfully used in the asymmetric reductive amination of aldehydes. nih.gov These catalysts can activate the imine towards reduction and create a chiral environment that favors the formation of one enantiomer of the amine product.

A particularly powerful and widely used chiral auxiliary for the asymmetric synthesis of amines is enantiomerically pure tert-butanesulfinamide. acs.orgnih.govacs.org This methodology, pioneered by Ellman, involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-tert-butanesulfinyl imine. nih.govnih.gov The tert-butanesulfinyl group acts as a potent chiral directing group, controlling the facial selectivity of nucleophilic additions to the imine double bond. nih.gov

For the synthesis of this compound, (R)-tert-butanesulfinamide would be condensed with 3,3-difluorocyclohexanecarbaldehyde to form the corresponding (R)-N-tert-butanesulfinyl imine. The subsequent reduction of this imine with a suitable hydride source, such as sodium borohydride (B1222165), proceeds with high diastereoselectivity to afford the desired (R)-amine precursor. The tert-butanesulfinyl group can then be readily cleaved under mild acidic conditions to yield the final enantiomerically pure primary amine. nih.govnih.gov

The high diastereoselectivity observed in the reduction of N-tert-butanesulfinyl imines is attributed to the formation of a six-membered ring transition state where the hydride is delivered from the less sterically hindered face. nuph.edu.ua

Step Reagents and Conditions Outcome
Imine Formation (R)-tert-butanesulfinamide, 3,3-difluorocyclohexanecarbaldehyde, Ti(OEt)4 or CuSO4Formation of (R)-N-(3,3-difluorocyclohexylidene)methanesulfinamide. nih.gov
Diastereoselective Reduction NaBH4, THF or Et2OHighly diastereoselective reduction of the C=N bond.
Auxiliary Cleavage HCl in MeOH or dioxaneCleavage of the sulfinyl group to yield this compound. nih.gov
Table 2: Key Steps in the N-tert-Butylsulfinyl Imine Methodology.

This methodology has proven to be exceptionally versatile for the synthesis of a wide array of chiral amines, including those with fluorine substituents. nuph.edu.uanih.gov

Application of Sulfinyl Chiral Auxiliaries

The enantiospecific synthesis of chiral amines heavily relies on the use of chiral auxiliaries, which are chemical compounds that guide the stereochemical outcome of a reaction. Among these, sulfinyl auxiliaries have proven to be exceptionally versatile and effective. bioorganica.com.uanih.gov Chiral sulfinyl compounds are valued in asymmetric synthesis because they are configurationally stable, easy to introduce and remove, and capable of inducing high levels of asymmetry in a reaction. nih.gov

One of the most prominent examples is tert-butanesulfinamide, a versatile chiral reagent used for the asymmetric synthesis of a wide array of amines. yale.edu The methodology often involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form a sulfinylimine. The subsequent addition of a nucleophile to the carbon-nitrogen double bond is directed by the bulky and stereoelectronically defined sulfinyl group. This approach offers a general route to structurally diverse amines. nih.gov The high stereodirecting nature of the sulfinyl group is a key advantage in these syntheses. nih.gov

In the context of preparing this compound, a synthetic strategy could involve the reaction of 3,3-difluorocyclohexanecarbaldehyde with (R)-tert-butanesulfinamide. The resulting N-sulfinylimine would then be subjected to a reducing agent. The stereochemistry of the final amine product is controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically pure primary amine. The effectiveness of this method lies in the high diastereoselectivity often achieved in the addition step. nih.gov

The application of sulfinyl auxiliaries extends to the synthesis of fluorinated amines and amino acids, making this methodology particularly relevant. bioorganica.com.ua Diastereoselective additions to fluorinated imines have been shown to be a convenient method for preparing various fluorinated amine derivatives. bioorganica.com.ua

Development of Novel Synthetic Routes to the 1,3-Difluorocyclohexyl Scaffold

The construction of the 3,3-difluorocyclohexyl core is a significant challenge in the synthesis of the target molecule. The introduction of two fluorine atoms at the same carbon atom (a gem-difluoro group) requires specific and often highly specialized fluorination or building-block strategies.

Exploration of Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation is a powerful strategy for introducing a CF2H group, which can be a precursor to or part of the desired difluorinated scaffold. cas.cn Recent advancements have identified efficient reagents for this transformation. For instance, (difluoromethyl)triphenylphosphonium bromide (DFPB) has been identified as an effective nucleophilic difluoromethylation reagent for carbonyl compounds. cas.cnresearchgate.net

Interestingly, the reaction of DFPB with carbonyl compounds does not lead to the expected Wittig difluoroolefination products but instead results in nucleophilic difluoromethylation, yielding α-CF2H alcohols. cas.cnresearchgate.net The choice of base is critical; using cesium carbonate instead of stronger bases like DBU directs the reaction towards difluoromethylation. cas.cn This transformation is proposed to proceed through the direct transfer of the CF2H group. cas.cn

A plausible synthetic route to a 1,3-difluorocyclohexyl scaffold could start from a cyclohexanone (B45756) derivative. Treatment with DFPB and a suitable base would introduce the difluoromethyl group, forming a difluoromethyl alcohol. Subsequent functional group manipulations would be required to complete the synthesis of the desired scaffold. The reaction tolerates a variety of functional groups, and even gram-scale conversions have been demonstrated, highlighting its potential utility in larger-scale synthesis. researchgate.net

Table 1: Selected Examples of Nucleophilic Difluoromethylation of Aldehydes Data sourced from a study on direct nucleophilic difluoromethylation. cas.cn

EntryAldehyde SubstrateBaseSolventTemperatureYield (%)
14-PhenylbenzaldehydeCs2CO3NMP80 °C85
24-PhenylbenzaldehydeCs2CO3DMAcrt95
34-ChlorobenzaldehydeCs2CO3DMAcrt96
44-(Trifluoromethyl)benzaldehydeCs2CO3DMAc0 °C89
52-NaphthaldehydeCs2CO3DMAcrt98

Reactions Involving Difluoroenoxysilanes

Difluoroenoxysilanes are another class of valuable intermediates for constructing difluorinated carbon skeletons. These reagents can be prepared from acylsilanes and trifluoromethyltrimethylsilane. nih.gov Their reaction with various electrophiles allows for the formation of carbon-carbon bonds and the introduction of a difluoromethylene group.

For example, difluoroenoxysilanes have been shown to react with glycosyl donors to produce difluoro-C-glycosides, where a difluoromethylene group replaces the anomeric oxygen. nih.gov Adapting this chemistry to the synthesis of the 1,3-difluorocyclohexyl scaffold could involve the reaction of a difluoroenoxysilane derived from a suitable acyclic precursor with an electrophile that promotes cyclization to form the six-membered ring. The difluoromethylene group is installed directly as part of the key bond-forming step. This approach offers a convergent route to the desired carbocyclic system.

Optimization of Enantiomeric Purity and Scalability in Synthesis

Achieving high enantiomeric purity on a large scale is a critical goal in the synthesis of chiral molecules for pharmaceutical or agrochemical applications. The choice of synthetic route and the optimization of reaction conditions are paramount.

The use of chiral auxiliaries, such as the sulfinamides discussed previously, is a well-established method for ensuring high enantiomeric purity. yale.edunih.gov The diastereoselectivity of the key addition step is often very high, leading to products with excellent enantiomeric excess after removal of the auxiliary. nih.gov

For scalability, the efficiency of each synthetic step, the availability and cost of starting materials, and the ease of purification are crucial considerations. Methodologies that avoid cryogenic temperatures or the use of highly toxic or unstable reagents are preferred. The demonstration of a gram-scale nucleophilic difluoromethylation reaction is a positive indicator for the scalability of that particular transformation. researchgate.net Furthermore, the development of catalytic enantioselective processes is highly desirable for large-scale synthesis as it reduces the amount of chiral material required. yale.edu The development of a practical, two-step catalytic enantioselective route for tert-butanesulfinamide itself is a testament to the importance of scalability in modern asymmetric synthesis. yale.edu

Chemical Reactivity and Transformations of 1 1r 3,3 Difluorocyclohexyl Methanamine Analogues

Reactivity of the Amine Functional Group

The primary amine of 1-[(1R)-3,3-difluorocyclohexyl]methanamine analogues serves as a versatile handle for a variety of chemical modifications, enabling the construction of diverse molecular architectures. Its reactivity is fundamentally governed by the nucleophilic character of the nitrogen atom.

Nucleophilic Substitution Reactions and Derivative Formation

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in substitution reactions with a range of electrophiles. This reactivity allows for the straightforward synthesis of N-substituted derivatives.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reactions with alkyl halides. While direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines, modern catalytic systems offer enhanced selectivity. For instance, the use of dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of bimetallic nanoparticles like copper-zirconium, has been shown to be an environmentally benign method for N-methylation, proceeding with high selectivity for the monomethylated product. rsc.org The reaction typically proceeds at elevated temperatures and can serve as an effective alternative to traditional alkylating agents like alkyl halides or sulfates. rsc.org

Reductive Amination: A common and efficient method for generating secondary and tertiary amines involves the reductive amination of aldehydes and ketones. This two-step, one-pot process begins with the formation of an imine or enamine intermediate upon reaction of the primary amine with a carbonyl compound, followed by reduction with agents like sodium borohydride (B1222165) or catalytic hydrogenation. This method is widely applicable and tolerates a broad range of functional groups.

Amide and Carbamate (B1207046) Formation

The formation of amide and carbamate linkages are among the most crucial transformations in drug discovery, and the primary amine of this compound analogues is readily amenable to these reactions.

Amide Synthesis: Amide bonds are typically formed by the coupling of a carboxylic acid with the amine. Direct condensation is generally not feasible under mild conditions and requires activation of the carboxylic acid. nih.gov Common methods include:

Acyl Chlorides: The reaction of the amine with a pre-formed or in-situ generated acyl chloride is a robust method for amide formation. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, which is particularly important for sensitive substrates. nih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. Popular examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce epimerization. nih.gov Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also highly effective.

Carbamate Synthesis: Carbamates are readily synthesized from the primary amine through several established methods:

Reaction with Chloroformates: The most direct route involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base.

Reaction with Carbonates: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) are widely used for the synthesis of Boc-protected amines, a common strategy in multi-step synthesis. More recently, the use of catechol carbonates has been explored as a greener alternative.

Curtius Rearrangement: Carbamates can also be formed via the Curtius rearrangement of acyl azides, which generates an isocyanate intermediate that can be trapped by an alcohol.

Reagent/MethodProduct TypeKey Features
Alkyl Halides/DMCN-AlkylaminesCan lead to over-alkylation; catalytic methods improve selectivity. rsc.org
Aldehydes/Ketones + Reducing AgentN-AlkylaminesVersatile and high-yielding reductive amination.
Acyl ChloridesAmidesRobust method, often requires a base.
Carboxylic Acids + Coupling Reagents (DCC, EDC, HATU)AmidesMild conditions, suitable for sensitive substrates. nih.gov
Chloroformates/Boc₂OCarbamatesStandard methods for carbamate formation and protection.
Catechol CarbonatesCarbamatesGreener alternative to traditional methods.

Transformations of the Fluorinated Cyclohexyl Moiety

The 3,3-difluorocyclohexyl ring is generally stable, with the gem-difluoro group imparting unique conformational and electronic properties. However, under specific conditions, this moiety can undergo transformations.

Selective Functionalization of the Difluorinated Carbon Center

Direct functionalization of the C-F bond is a challenging transformation due to the high bond strength of the carbon-fluorine bond. However, recent advances in catalysis have begun to address this challenge. While specific examples on the this compound scaffold are not widely reported, general strategies for C(sp³)-F bond activation are emerging. These often involve transition-metal-free conditions using silyl (B83357) radicals or photoredox catalysis to generate radical intermediates that can then be trapped by nucleophiles. Such methods have shown promise for the defluorinative cross-coupling of C-F and N-H bonds.

Ring Modifications and Derivatization Strategies

The cyclohexane (B81311) ring itself is conformationally flexible and can be subject to modifications, although the presence of the gem-difluoro group can influence reactivity.

Ring Expansion/Contraction: Carbocation-mediated ring expansions are a known phenomenon in carbocyclic systems, generally driven by the relief of ring strain. For instance, a carbocation adjacent to a cyclobutane (B1203170) ring can readily expand to a more stable cyclopentane (B165970) ring. While the 3,3-difluorocyclohexane ring is not highly strained, the formation of a carbocation at a neighboring position could potentially induce rearrangement, although such reactions would be highly dependent on the specific substrate and reaction conditions.

Elimination Reactions: The presence of fluorine atoms can stabilize the parent molecule against metabolic oxidation. However, it is also known that in some fluorinated cyclohexane systems, the elimination of hydrogen fluoride (B91410) (HF) can be a competing reaction pathway, particularly if a stabilizing group is not present on the ring.

Mechanisms of Key Chemical Reactions

The reactions involving this compound analogues proceed through well-established organic chemistry mechanisms.

Amide Formation with Coupling Reagents: In a typical amide coupling reaction using a carbodiimide (B86325) like DCC, the carboxylic acid first adds to one of the double bonds of the DCC to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the primary amine, which leads to the formation of the amide bond and dicyclohexylurea as a byproduct. nih.gov When an additive like HOBt is used, it reacts with the O-acylisourea to form an active ester, which is less prone to racemization and then reacts with the amine. nih.gov

Carbamate Formation using Boc₂O: The reaction of an amine with di-tert-butyl dicarbonate proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a tert-butoxycarbonyl group, which then decomposes to isobutylene (B52900) and carbon dioxide, driving the reaction to completion.

C-F Bond Activation: Emerging methods for C-F bond functionalization often rely on single-electron transfer (SET) processes. For instance, a photoredox catalyst, upon excitation by light, can reduce an organic fluoride to generate a radical anion, which then fragments to release a fluoride ion and a carbon-centered radical. This radical can then engage in various bond-forming reactions. Alternatively, silyl radicals can facilitate the cleavage of C-F bonds.

Strategic Utility of 1 1r 3,3 Difluorocyclohexyl Methanamine As a Chiral Building Block in Complex Molecule Construction

Application in Scaffold Diversification and Library Synthesis

The structure of 1-[(1R)-3,3-difluorocyclohexyl]methanamine possesses inherent features that make it an excellent starting point for scaffold diversification and the synthesis of focused chemical libraries. The primary amine serves as a crucial functional handle, enabling a wide array of well-established chemical transformations. This reactivity allows chemists to systematically introduce diverse molecular fragments, thereby exploring the chemical space around the core scaffold.

Key reactions leveraging the primary amine for library synthesis include:

Amide bond formation: Coupling with a diverse set of carboxylic acids to generate a library of amides.

Reductive amination: Reaction with various aldehydes and ketones to produce a wide range of secondary and tertiary amines.

Sulfonamide synthesis: Reacting with a library of sulfonyl chlorides.

Urea (B33335) and thiourea (B124793) formation: Treatment with isocyanates and isothiocyanates, respectively.

The difluorocyclohexyl ring itself is a non-aromatic, rigid scaffold that imparts a distinct three-dimensional geometry to the resulting molecules. By using this building block, chemists can move away from flat, two-dimensional structures and generate libraries with greater structural and spatial diversity. This diversification is critical during the lead optimization phase of drug discovery, where subtle structural modifications can lead to significant improvements in potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) properties. While broad, diversity-oriented library synthesis using this specific amine is not widely documented, its application in creating focused libraries for optimizing a particular biological target, such as the case of DPP-4 inhibitors, highlights its strategic value. acs.orgnih.gov

Table 1: Conceptual Library Synthesis from this compound

Reaction TypeReagent ClassResulting ScaffoldPotential for Diversity
AmidationCarboxylic Acids (R-COOH)N-Acyl derivativesHigh; vast number of commercial and custom acids available.
Reductive AminationAldehydes (R-CHO)Secondary AminesHigh; extensive variety of aldehydes can be used.
SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamidesModerate; good selection of sulfonyl chlorides available.
Urea FormationIsocyanates (R-NCO)UreasModerate; diverse isocyanates provide access to varied urea motifs.

Contribution to F(sp³)-Rich Molecular Design

In recent years, a significant trend in medicinal chemistry has been the deliberate increase in the fraction of sp³-hybridized carbons in drug candidates, a concept known as F(sp³)-rich molecular design. This strategy aims to improve the physicochemical properties of molecules, often leading to enhanced solubility, improved metabolic stability, and reduced off-target toxicity compared to their "flatter," aromatic-rich counterparts.

This compound is an exemplary building block for increasing the F(sp³) content of a target molecule. The building block itself, with the chemical formula C₇H₁₃F₂N, contains seven carbon atoms, all of which are sp³-hybridized. Therefore, the F(sp³) value for the fragment is 1.0, the maximum possible value.

The incorporation of this difluorinated cycloalkane into a larger molecular framework directly enhances its three-dimensionality and conformational complexity. The geminal difluoro substitution on the cyclohexane (B81311) ring is particularly noteworthy. It influences the ring's conformational preference and modulates the lipophilicity and pKa of the proximal amine. This substitution can also block potential sites of metabolism, contributing to a more favorable pharmacokinetic profile. The successful development of drugs containing difluorocyclohexyl moieties, such as Maraviroc and Omarigliptin, underscores the value of this F(sp³)-rich fragment in modern drug design. nottingham.ac.uk

Precursor in the Synthesis of Biologically Relevant Frameworks

The most prominent application of this compound is its role as a key chiral precursor in the synthesis of Omarigliptin (MK-3102). acs.orgnih.gov Omarigliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes mellitus. researchgate.netosti.govresearchgate.net

DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, Omarigliptin prolongs the action of these hormones, leading to improved glycemic control. The design of Omarigliptin showcases the strategic use of the difluorocyclohexylmethanamine building block. In the synthesis, the amine is coupled via reductive amination to a complex heterocyclic aldehyde core. researchgate.net The resulting structure combines the F(sp³)-rich, fluorinated aliphatic amine with the recognition elements required for high-affinity binding to the DPP-4 active site. The properties conferred by the difluorocyclohexyl group are believed to contribute significantly to the molecule's excellent pharmacokinetic profile, particularly its long half-life, which enables once-weekly dosing. acs.orgosti.gov

Table 2: Profile of Omarigliptin

FeatureDescriptionReference
Compound NameOmarigliptin (MK-3102) acs.orgnih.gov
Biological TargetDipeptidyl Peptidase-4 (DPP-4) researchgate.netresearchgate.net
Therapeutic IndicationType 2 Diabetes Mellitus nih.govresearchgate.net
Key Building BlockThis compound researchgate.net
Dosing RegimenOnce-weekly acs.orgosti.gov
Key PropertyLong pharmacokinetic half-life (~120 hours in humans) acs.orgresearchgate.net

Design of Specialized Chemical Probes and Modulators

While the primary documented use of this compound is in the synthesis of a therapeutic agent, its structural and chemical attributes make it a highly suitable scaffold for the design of specialized chemical probes and modulators. Chemical probes are essential tools for studying biological systems, enabling target validation, imaging, and elucidation of mechanism of action.

A chemical probe typically consists of three components: a ligand for binding to the protein of interest, a reporter tag (e.g., a fluorophore, biotin (B1667282), or radioisotope), and a linker connecting the two. The primary amine of this compound provides a perfect attachment point for a linker-reporter tag assembly.

Drawing from the successful example of Omarigliptin, one could readily design a potent and selective chemical probe for DPP-4. For instance, an analog of Omarigliptin could be synthesized where a linker terminating in a biotin tag (for affinity purification) or a fluorescent dye (for cellular imaging) is attached to the amine of the difluorocyclohexylmethanamine building block before its coupling to the core heterocyclic structure. Such a probe would be invaluable for studying DPP-4 expression, localization, and engagement by other potential inhibitors in complex biological samples. This "reverse-design" approach, where a highly optimized drug scaffold is repurposed for probe development, is a powerful strategy in chemical biology.

Table 3: Components of a Hypothetical Chemical Probe for DPP-4

Probe ComponentFunctionExample Moiety based on the Scaffold
Ligand Binds selectively to the target protein (DPP-4).The core structure of Omarigliptin.
Linker Connects the ligand to the reporter tag without disrupting binding.A polyethylene (B3416737) glycol (PEG) or alkyl chain.
Reporter Tag Enables detection and/or isolation of the probe-protein complex.Biotin, Fluorescein, or a photoreactive group (e.g., diazirine).
Attachment Point The functional group used for conjugation.The primary amine of this compound.

Stereochemical and Conformational Analysis of 1 1r 3,3 Difluorocyclohexyl Methanamine

Influence of gem-Difluorination on Cyclohexyl Ring Conformation

The introduction of a gem-difluoro group at the C3 position of the cyclohexyl ring in 1-[(1R)-3,3-difluorocyclohexyl]methanamine profoundly influences its conformational equilibrium. In unsubstituted cyclohexane (B81311), the ring rapidly interconverts between two identical chair conformations. However, in this substituted derivative, the two chair conformers are no longer energetically equivalent.

The primary mode of conformation is the chair form, which minimizes both angle and torsional strain. The two possible chair conformations for this molecule are distinguished by the orientation of the C1-aminomethyl group, which can be either axial or equatorial. The gem-difluoro group at C3 does not have a significant steric A-value (conformational preference) itself, but it significantly impacts the electronic environment and the preference of the adjacent C1 substituent.

In related fluorinated cyclohexane systems, it has been observed that fluorine atoms can stabilize conformations that might otherwise be disfavored. researchgate.net For instance, the presence of axial fluorine atoms can lead to a facially polarized ring, creating an electronegative face and an electropositive face. nih.govresearchgate.netnih.gov While the gem-difluoro group at C3 does not create the same kind of facial polarization as multiple axial fluorines, the powerful electron-withdrawing nature of the CF2 group is a dominant factor. Computational studies on related gem-difluorinated cycloalkanes confirm that the inductive effect of the fluorine atoms is a key determinant of the physicochemical properties. researchgate.netnih.gov

The equilibrium between the two chair conformations can be quantified by the difference in Gibbs free energy (ΔG°), which is related to the equilibrium constant Keq.

Table 1: Predicted Conformational Equilibrium of this compound

Conformer C1-Substituent Orientation Key Interactions Predicted Stability
A Equatorial Minimized 1,3-diaxial steric strain More Stable

| B | Axial | 1,3-diaxial interactions with H-C5 and H-C3 | Less Stable |

This table is based on established principles of cyclohexane conformational analysis. The greater stability of the equatorial conformer is a general principle for monosubstituted cyclohexanes, which is expected to hold true for the aminomethyl group in this compound.

Chiral Integrity and Stereochemical Stability Studies

The chiral center in this compound is located at the C1 position, defined by the (R)-configuration. The stability of this stereocenter is crucial for its potential applications, as racemization would lead to a loss of stereochemical purity and potentially altered biological activity.

The chiral integrity of the molecule is generally high. The C1 carbon is a sp³-hybridized center, and inversion of its configuration would require breaking and reforming a carbon-carbon or carbon-nitrogen bond, a process that requires a significant amount of energy and does not occur under normal conditions.

Concerns about the self-disproportionation of enantiomers (SDE) have been raised for some chiral fluorinated compounds, which can affect the purity of pharmaceutical products. ucj.org.ua However, this is typically a phenomenon observed during chromatography or sublimation and is not an indication of inherent stereochemical instability of the molecule itself in a solution or solid state.

Analysis of Intramolecular Interactions (e.g., Gauche Effect)

Intramolecular interactions play a critical role in defining the preferred conformation of this compound. The most significant of these are stereoelectronic in nature, arising from the presence of the highly electronegative fluorine atoms.

One key phenomenon is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation (a 60° dihedral angle between two substituents) over an anti conformation (180°), contrary to what would be predicted by sterics alone. wikipedia.org This effect is particularly prominent in systems containing electronegative atoms like fluorine. The stabilization of the gauche conformer is often explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This interaction is maximized when the C-H and C-F bonds are anti-periplanar, a condition met in a gauche arrangement.

In this compound, relevant gauche interactions would involve the F-C3-C2-C1 and F-C3-C4-C5 fragments. The conformation of the cyclohexane chair sets these dihedral angles. Detailed computational analyses on simple 1,3-difluorinated alkanes show a strong preference for conformations that allow for stabilizing σC–H → σ*C–F hyperconjugative interactions. nih.govsoton.ac.uk

Another important intramolecular interaction is the potential for hydrogen bonding. In the axial conformer, the nitrogen atom of the aminomethyl group could potentially interact with the axial hydrogens at C3 and C5. More significantly, in certain orientations, an intramolecular hydrogen bond between the amine's N-H and one of the fluorine atoms (N-H···F) might be possible, although such hydrogen bonds are generally weak. Studies on related fluorinated pyrrolidines and piperidines suggest that while such interactions are possible, they are often overshadowed by more dominant steric and stereoelectronic effects. beilstein-journals.org

Table 2: Key Intramolecular Interactions

Interaction Type Involving Description Consequence
Steric Hindrance Axial -CH₂NH₂ and axial H at C3/C5 Repulsive van der Waals interactions in the axial conformer. Destabilizes the axial conformation of the aminomethyl group.
Hyperconjugation (Gauche Effect) σ(C-H) and σ*(C-F) orbitals Stabilizing electron delocalization. Influences the torsional preferences within the ring, stabilizing specific chair conformations. wikipedia.orgnih.gov

| Inductive Effect | CF₂ group | Strong electron withdrawal from the ring. | Modulates the charge distribution and reactivity of the entire molecule. researchgate.net |

Computational and Theoretical Investigations of 1 1r 3,3 Difluorocyclohexyl Methanamine and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in visualizing and predicting the binding interactions between a ligand and its biological target. For derivatives containing the 1-[(1R)-3,3-difluorocyclohexyl]methanamine fragment, these studies have been primarily focused on their interaction with the enzyme Lysine-Specific Demethylase 1 (LSD1), a key target in oncology. nih.govyoutube.com

The parent compound, Bomedemstat, which features this fragment, has been shown through crystallographic studies to bind within the active site of LSD1. nih.gov The molecule acts as an irreversible inhibitor by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, a crucial component of the enzyme's catalytic machinery. nih.gov The crystal structure of the LSD1/CoREST complex bound to Bomedemstat has been solved at a 3.2 Å resolution, confirming the formation of a cyclic covalent bond between the inhibitor and the N5 and C4a atoms of the FAD cofactor. nih.gov

Molecular dynamics (MD) simulations further elucidate the binding mechanism, suggesting that the interaction between ligands and the LSD1/CoREST complex often follows an induced-fit model. nih.govresearchgate.net This means the enzyme's binding site undergoes conformational changes to optimally accommodate the ligand. nih.gov The flexibility of the difluorocyclohexyl ring is a key factor in this process, allowing it to adopt a low-energy conformation that maximizes its fit within the hydrophobic pocket.

Table 1: Key Interactions of Bomedemstat in the LSD1 Active Site

Interacting ComponentType of InteractionMoiety InvolvedReference
Flavin Adenine Dinucleotide (FAD)Covalent Adduct FormationCyclopropylamine nih.gov
Hydrophobic Pocket ResiduesVan der Waals / Hydrophobic3,3-Difluorocyclohexyl nih.govnih.gov

This table is generated based on crystallographic data and the principles of molecular docking.

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Computational methods are a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For inhibitors of LSD1, these methods have been used to understand how modifications to the chemical structure, particularly involving the this compound scaffold, affect inhibitory potency and selectivity.

The development of Bomedemstat from earlier tranylcypromine (B92988) (TCP)-based inhibitors illustrates a clear SAR progression. Early TCP derivatives often suffered from off-target effects due to their inhibition of monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov Computational and biochemical analyses demonstrate that the incorporation of larger, more complex side chains, such as the one containing the difluorocyclohexyl group, dramatically improves selectivity. Bomedemstat, for instance, exhibits over 2500-fold greater specificity for LSD1 over both MAO-A and MAO-B. nih.gov

Computational SAR studies typically involve generating a library of virtual analogs by modifying the core scaffold and then predicting their binding affinity using docking scores or more advanced free energy calculation methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net For the this compound series, these studies would analyze how changes in the substitution pattern on the cyclohexane (B81311) ring or alterations to the linker affect the predicted binding affinity for LSD1.

The geminal difluoro substitution at the C3 position of the cyclohexane ring is a key feature. This substitution is known to influence the molecule's properties in several ways:

Increased Lipophilicity: Fluorine atoms can enhance the lipophilicity of the cyclohexyl ring, leading to improved interactions with hydrophobic pockets in the target protein.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation at that position.

Conformational Lock: The presence of the difluoro group can influence the conformational preference of the cyclohexane ring, potentially locking it into a shape that is optimal for binding.

Biochemical assays validate these computational predictions. Bomedemstat has been shown to be a potent, irreversible inhibitor of LSD1 with a half-maximal inhibitory concentration (IC50) of 9.7 ± 4.0 nM. nih.gov This high potency is a direct result of the optimized interactions of its constituent parts, including the covalent warhead and the affinity-driving side chain containing the difluorocyclohexyl group.

Table 2: Comparative Inhibitory Activity of LSD1 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. MAO-A/BReference
Bomedemstat (IMG-7289)LSD19.7 ± 4.0>2500-fold nih.gov
Tranylcypromine (TCP)LSD1/MAOHigher (varied)Low nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules, which govern their reactivity and intermolecular interactions. While specific DFT studies on the isolated this compound are not widely published, the principles can be readily applied to understand the role of this fragment.

These calculations can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution across the molecule. For the difluorocyclohexyl group, the two highly electronegative fluorine atoms create a region of negative electrostatic potential, while the adjacent methylene (B1212753) and methine protons become slightly more electropositive. This charge distribution influences non-covalent interactions, such as dipole-dipole and hydrogen bonding, with the target protein.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful tool. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. For a complex inhibitor like Bomedemstat, quantum calculations can help identify which parts of the molecule are most susceptible to nucleophilic or electrophilic attack, providing a rationale for its irreversible binding mechanism.

Advanced Analytical Methodologies for Research on 1 1r 3,3 Difluorocyclohexyl Methanamine

Spectroscopic Techniques for Comprehensive Structural Elucidation in Research

Spectroscopic methods are indispensable for confirming the molecular structure of 1-[(1R)-3,3-difluorocyclohexyl]methanamine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of this compound. By examining the magnetic properties of atomic nuclei, NMR provides a clear picture of the molecular framework.

¹H NMR: Proton NMR is used to determine the number and environment of hydrogen atoms in the molecule. For the hydrochloride salt of this compound, spectral data provides key diagnostic signals. The protons on the aminomethyl group (CH-CH₂-NH₂) and the various protons on the difluorocyclohexane ring can be identified and assigned based on their chemical shifts and coupling patterns.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It provides direct information about the chemical environment of the fluorine atoms, confirming the geminal difluoro substitution on the cyclohexane (B81311) ring.

¹³C NMR: Carbon NMR complements proton NMR by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton, including the carbons of the cyclohexane ring and the aminomethyl group.

A representative dataset for the hydrochloride salt of the compound is detailed below:

Analysis Observed Data
¹H NMR (400 MHz, DMSO-d₆)δ ppm 1.22-1.40 (m, 2 H) 1.57 (d, J=12.14 Hz, 1 H) 1.65-1.92 (m, 4 H) 1.93-2.14 (m, 2 H) 2.64 (t, J=7.72 Hz, 2 H) 8.11 (s, 3 H)

Table 7.1.1: Representative ¹H NMR Data for this compound hydrochloride.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of the compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, this analysis is used to verify that the molecular weight corresponds to its chemical formula (C₇H₁₃F₂N). The observed mass of the protonated molecule [M+H]⁺ is a key confirmation point.

Analysis Method Observed [M+H]⁺
Molecular Weight ConfirmationMass Spectrometry150.1

Table 7.1.2: Mass Spectrometry Data for this compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for confirming its enantiomeric purity, a critical parameter for chiral molecules used in pharmaceutical synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The control and confirmation of a compound's enantiomeric purity are critical in pharmaceutical research. Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for separating enantiomers. For this compound, a specific chiral stationary phase (CSP) is used to differentiate between the (R) and (S) enantiomers. The selection of the appropriate chiral column and mobile phase is determined through method development to achieve optimal separation (resolution) between the two enantiomer peaks. This allows for the precise determination of the enantiomeric excess (e.e.), ensuring that the correct stereoisomer is being used in subsequent synthetic steps. Polysaccharide-based CSPs are commonly employed for their broad applicability in separating a wide range of chiral compounds.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a powerful technique for assessing the purity of volatile compounds like this compound. This method is particularly useful for detecting and quantifying residual solvents or volatile impurities from the synthesis process. The development of a robust GC method involves optimizing parameters such as the column type (e.g., a specialized column for amines like the Agilent J&W CP-Volamine), carrier gas flow rate, and temperature program to ensure good peak shape and resolution for the amine.

Development and Validation of Specific Analytical Procedures for Research Contexts

For use in regulated environments such as pharmaceutical development, all analytical methods must be rigorously validated to ensure they are fit for their intended purpose. This process is guided by international standards, such as those from the International Council for Harmonisation (ICH).

The validation of an analytical procedure for this compound involves demonstrating its performance across several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab, short interval) and intermediate precision (within-lab variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Each of these parameters must be evaluated and meet predefined acceptance criteria to qualify the analytical procedure for routine use in a research or quality control setting.

Advanced Hyphenated Techniques for Reaction Monitoring and Impurity Profiling

The synthesis and purification of complex molecules such as this compound necessitate rigorous analytical oversight to ensure reaction completion, optimize yield, and characterize impurities. Advanced hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for these purposes. nih.gov These techniques provide a multi-dimensional analysis, offering both separation of complex mixtures and structural elucidation of the individual components. ijprajournal.com For a fluorinated amine like this compound, methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for real-time reaction monitoring and comprehensive impurity profiling. ijnrd.org

The primary goals of employing these techniques are to track the consumption of reactants and the formation of the desired product, as well as to detect, identify, and quantify any process-related impurities or degradation products. ijprajournal.comnih.gov This is crucial as even minor impurities can significantly impact the final product's properties and efficacy.

Reaction Monitoring with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for monitoring the progress of organic syntheses in the pharmaceutical industry. researchgate.net Its ability to handle a wide range of compound polarities and molecular weights makes it well-suited for analyzing the reaction mixture in the synthesis of this compound. A typical synthetic route might involve the reduction of a corresponding oxime or nitrile, and LC-MS can be used to monitor the disappearance of the starting material and the appearance of the amine product in real-time.

A selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach within an LC-MS/MS setup can offer exceptional sensitivity and selectivity. nih.govthermofisher.com In this approach, specific precursor-to-product ion transitions are monitored for the starting material and the final product. For instance, the protonated molecule of this compound ([M+H]⁺) would be selected in the first quadrupole, fragmented in the collision cell, and a specific, stable fragment ion would be monitored by the third quadrupole. This high degree of specificity allows for accurate quantification even in complex and "dirty" reaction matrices.

Table 1: Hypothetical LC-MS/MS Parameters for Reaction Monitoring

ParameterStarting Material (e.g., 3,3-Difluorocyclohexanecarbonitrile)Product (this compound)
LC Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 144.08150.11
Product Ion (m/z) 124.07133.10
Collision Energy (eV) 1520

This interactive table outlines hypothetical parameters for an LC-MS/MS method to monitor the synthesis of this compound. The user can sort and filter the data based on the different parameters.

The data generated from such monitoring allows chemists to plot concentration curves of reactants and products over time, helping to determine the reaction endpoint and identify the formation of any transient intermediates or by-products.

Impurity Profiling with GC-MS and High-Resolution MS

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and quality of active pharmaceutical ingredients (APIs). nih.gov Both GC-MS and LC-MS are instrumental in this process. GC-MS is particularly effective for identifying volatile and thermally stable impurities. google.com For this compound, potential impurities could include diastereomers, incompletely fluorinated analogues, or by-products from side reactions. researchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. nih.gov This is a significant advantage when reference standards for potential impurities are not available. For example, if an unknown peak is detected in the chromatogram, HRMS can provide a mass measurement with an accuracy of less than 5 ppm, which drastically narrows down the possible molecular formulas. ijnrd.org

Table 2: Potential Impurities in the Synthesis of this compound and their Analysis by Hyphenated Techniques

Potential ImpurityPotential SourceAnalytical TechniqueKey Diagnostic Information
(1S)-3,3-difluorocyclohexyl]methanamineIncomplete stereochemical controlChiral HPLC, GC-MSSame mass spectrum, different retention time on a chiral column
1-(3-Fluorocyclohexyl)methanamineIncomplete fluorination of starting materialLC-MS, GC-MSDifferent molecular ion peak (lower m/z)
Dicyclohexylamine analogueSide reaction during reductive aminationLC-MSHigher molecular weight, characteristic fragmentation
Unreacted Starting MaterialIncomplete reactionLC-MS, GC-MSRetention time and mass spectrum match the starting material

This interactive table details potential impurities that could arise during the synthesis of this compound. The table can be sorted by impurity, source, or analytical technique to highlight different aspects of the impurity profiling process.

The combination of chromatographic separation with the detailed structural information from mass spectrometry allows for a comprehensive impurity profile to be established. Techniques like tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these impurities by providing fragmentation patterns that act as a "fingerprint" for a particular molecule. nih.gov

Preclinical Chemical Biology Applications of 1 1r 3,3 Difluorocyclohexyl Methanamine Analogues

Design Principles for Small Molecule Biological Probes

The development of chemical probes from scaffolds like 1-[(1R)-3,3-difluorocyclohexyl]methanamine follows established principles designed to ensure efficacy and utility in complex biological systems. researchgate.net A "reverse-design" approach is often employed, where molecules optimized through medicinal chemistry for potency and selectivity form the foundation for high-quality probes. researchgate.net

Key design principles for these probes include:

Target Selectivity: A paramount principle is ensuring the probe interacts specifically with the intended target, LSD1, over other related enzymes. researchgate.net LSD1 shares structural homology with monoamine oxidases (MAO-A and MAO-B), making selectivity a critical design challenge. nih.gov The design of analogues like Seclidemstat successfully incorporated features that ensure high potency against LSD1 while demonstrating no significant action against MAOs. nih.gov

Potency and Affinity: Probes must exhibit high affinity for their target to be effective at concentrations that minimize off-target effects. researchgate.net Structure-activity relationship (SAR) studies guide the optimization of the scaffold to maximize binding to the LSD1 active site. researchgate.net

Cell Permeability and Solubility: To be effective in cell-based assays, probes must be able to cross the cell membrane and remain soluble in aqueous media. researchgate.net Lipophilicity and hydrogen-bonding capacity are carefully balanced to achieve these properties. nih.gov

Structural and Biological Compatibility: The probe's structure should be amenable to chemical synthesis and modification. researchgate.net For instance, incorporating reporter groups like fluorine atoms allows for tracking using techniques such as 19F NMR, while adding alkyne or azide (B81097) handles enables "click" chemistry for target identification and visualization experiments. ljmu.ac.uk The core difluorocyclohexyl structure serves as a stable and synthetically accessible foundation for building a diverse library of such probes.

Strategies for Target Identification and Validation in Chemical Biology

For analogues of this compound, LSD1 was typically the intended target from the outset, an approach known as reverse chemical genetics. researchgate.net The primary challenge then becomes validating this engagement and assessing selectivity within a complex cellular environment.

Several strategies are employed for target identification and validation:

Biochemical Assays: The most direct method is to measure the probe's effect on the enzyme's catalytic activity. For LSD1, this involves in vitro assays that quantify the demethylation of its histone substrates, such as H3K4me2. researchgate.net A reduction in demethylation in the presence of the probe confirms enzymatic inhibition.

Chemoproteomics and Affinity-Based Probes: A powerful strategy for confirming target engagement in a native environment involves modifying the probe with a reactive or affinity group (e.g., biotin). researchgate.net This modified probe is introduced to cell lysates, where it binds to its target protein(s). The probe-protein complex can then be captured (e.g., on streptavidin beads) and the bound proteins identified using mass spectrometry. This method not only validates the intended target but can also uncover potential off-targets. biorxiv.org

Computational Modeling: In silico methods like molecular docking and pharmacophore modeling are used to predict and rationalize the binding of inhibitors to the LSD1 active site. nih.govresearchgate.netnih.gov These models help validate that the compound can physically and energetically fit within the target's binding pocket and guide the design of more potent and selective analogues.

Cellular Target Engagement Assays: Changes in the cellular levels of LSD1 substrates (H3K4me2) or products (H3K4me1) following treatment with a probe provide evidence of target engagement in intact cells. researchgate.net Furthermore, analyzing downstream changes in gene expression for genes known to be regulated by LSD1 can also serve as a robust validation of the probe's on-target activity. nih.gov

Table 1: Common Strategies for Target Validation of LSD1-directed Chemical Probes
StrategyDescriptionInformation GainedReference
Biochemical Inhibition AssayMeasures the reduction of LSD1 enzymatic activity on a purified substrate (e.g., H3K4me2) in vitro.Direct enzymatic inhibition, IC50 value. researchgate.net
Affinity-Based Protein Profiling (ABPP)Uses a tagged version of the probe to pull down binding partners from cell lysates for mass spectrometry identification.Direct confirmation of target binding, identification of off-targets. biorxiv.org
Molecular DockingComputational simulation of the probe binding to the 3D structure of the LSD1 active site.Plausible binding mode, prediction of key interactions. nih.gov
Cellular Biomarker ModulationMeasures changes in the methylation status of LSD1 substrates (e.g., H3K4, H3K9) in treated cells.Confirmation of on-target activity in a cellular context. researchgate.net
Gene Expression AnalysisProfiles changes in the transcriptome of cells treated with the probe to see effects on LSD1-regulated genes.Functional consequence of target inhibition, pathway analysis. nih.gov

Investigation of Mechanism of Action at the Molecular Level

Understanding how a chemical probe interacts with its target at the molecular level is crucial for interpreting experimental results. Analogues of this compound, such as Seclidemstat, are notable for being potent, reversible inhibitors of LSD1. nih.govnih.gov This contrasts with many other classes of LSD1 inhibitors that act irreversibly.

The investigation of their mechanism involves several key approaches:

Enzyme Kinetics: Time-dependent inhibition assays are fundamental. Unlike irreversible inhibitors which show increased inhibition over time, the inhibitory effect of reversible probes like Seclidemstat is immediate and remains constant, confirming a non-covalent binding mechanism. researchgate.net These studies can also determine the mode of inhibition (e.g., competitive, non-competitive). Many reversible inhibitors act by competing with the histone H3 tail for the substrate-binding pocket of LSD1. nih.gov

Structural Biology: X-ray crystallography provides atomic-level visualization of how the probe binds to the LSD1 active site. These structural studies can reveal the specific amino acid residues that interact with the inhibitor, explaining its potency and selectivity, and confirming its binding location relative to the FAD cofactor and the substrate-binding channel. researchgate.net

Functional Mechanism: The biological consequences of LSD1 inhibition are often more complex than simple enzyme blockade. In acute myeloid leukemia (AML), for example, the anti-proliferative effects of some LSD1 inhibitors are driven not just by blocking demethylation, but by disrupting the critical protein-protein interaction between LSD1 and the transcription factor GFI1B. researchgate.netresearchgate.net This disruption de-represses a set of genes that promote myeloid differentiation, a key therapeutic goal in AML. nih.govresearchgate.net Probes based on the this compound scaffold are instrumental in studying these dual enzymatic and scaffolding functions of LSD1.

Applications in Phenotypic Screening Assays

Phenotypic screening involves applying compounds to cells or organisms to identify agents that induce a desired change in phenotype, such as cancer cell death or differentiation. biorxiv.org While analogues of this compound were developed as target-focused LSD1 inhibitors, they are widely used in phenotypic assays to explore the cellular outcomes of LSD1 inhibition.

Key applications include:

Anti-Proliferation and Viability Screens: These probes are tested against panels of cancer cell lines to identify cancer types that are particularly dependent on LSD1 activity. For instance, Seclidemstat has been shown to have potent effects in preclinical models of Ewing sarcoma and other solid tumors. nih.gov

Differentiation Assays: In hematological malignancies like AML, a key therapeutic strategy is to force malignant blast cells to differentiate into mature, non-proliferating cells. LSD1 inhibitors are potent inducers of this phenotype. nih.gov Their activity is measured by monitoring the expression of cell surface markers of mature myeloid cells, such as CD11b and CD86. nih.gov

Combination Screening: Chemical probes are invaluable tools for identifying synergistic drug combinations. Phenotypic screens have shown that combining LSD1 inhibitors with other agents, such as all-trans retinoic acid (RA), can lead to dramatically enhanced anti-leukemic activity. nih.gov This is because LSD1 inhibition can sensitize cancer cells to the differentiation-inducing effects of RA. nih.gov

Table 2: Examples of Phenotypic Effects of LSD1 Inhibitors in Preclinical Models
Inhibitor TypeCell/Model TypeObserved PhenotypeReference
Reversible LSD1 Inhibitors (e.g., Seclidemstat)Ewing Sarcoma Cell LinesSuppression of cell proliferation; Induction of apoptosis. nih.gov
LSD1 InhibitorsAcute Myeloid Leukemia (AML) Cell LinesInduction of cell differentiation (increased CD11b/CD86 markers); reduced clonogenic activity. nih.gov
LSD1 InhibitorsGastric Cancer CellsInhibition of cell migration and invasion. researchgate.net
LSD1 Inhibitor + All-Trans Retinoic Acid (RA)Acute Promyelocytic Leukemia (APL) Mouse ModelSynergistic increase in survival compared to single-agent treatment. nih.gov

Future Research Trajectories and Innovations

Emerging Synthetic Approaches for Fluorinated Chiral Amines

The synthesis of chiral amines, particularly those containing fluorine, is a topic of significant interest due to their prevalence in pharmaceuticals and agrochemicals. rsc.org While specific synthetic routes for 1-[(1R)-3,3-difluorocyclohexyl]methanamine are not extensively detailed in publicly available literature, future synthetic strategies will likely draw from emerging methodologies developed for analogous fluorinated chiral amines. The demand for enantiomerically pure amines has spurred the creation of innovative and sustainable synthetic methods. rsc.org

Recent advancements have focused on transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and related unsaturated nitrogen-containing compounds. rsc.orgnih.gov These methods, driven by the development of novel chiral phosphorus ligands and other catalyst systems, offer efficient routes to chiral amines with high enantioselectivity. rsc.orgnih.gov For a scaffold like this compound, this could involve the asymmetric hydrogenation of a corresponding prochiral imine. A highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been developed, providing a range of optically active fluorinated amines with up to 98% enantiomeric excess. pharma-industry-review.com

Another prominent strategy involves the use of N-tert-butylsulfinyl imines. acs.org This approach is noted for its high stereoselectivity and broad substrate scope, relying on either the stereoselective addition of nucleophiles to, or the asymmetric reduction of, fluorinated N-tert-butylsulfinyl imines. acs.org Photoredox catalysis has also emerged as a powerful tool, enabling the synthesis of complex building blocks, including fluorine-containing saturated nitrogen heterocycles, under mild conditions. nih.gov This method's success often relies on the electron-withdrawing nature of fluorine, which can facilitate cyclization reactions without the need for protecting groups on the nitrogen atom. nih.gov

Future synthetic innovations may also leverage novel fluorination reagents and strategies. The development of methods for deoxyfluorination or the use of benign C1 sources like CO2 and CS2 to build fluorinated amine derivatives represents a move towards more sustainable and efficient processes. nih.govjenabioscience.comacs.orgnih.gov

Table 1: Overview of Emerging Synthetic Strategies for Fluorinated Chiral Amines

Synthetic Strategy Key Features Potential Application for this compound Synthesis References
Asymmetric Hydrogenation Use of transition metals (e.g., Mn, Ir, Pd) with chiral ligands to reduce prochiral imines. nih.govpharma-industry-review.com Asymmetric reduction of 3,3-difluorocyclohexylidenemethanimine or a related precursor. rsc.orgnih.govpharma-industry-review.com
N-tert-butylsulfinyl Imines High stereoselectivity and broad substrate scope via stereoselective addition or reduction. acs.org Reaction of a nucleophile with (R,E)-N-((3,3-difluorocyclohexylidene)methyl)-2-methylpropane-2-sulfinamide. acs.org
Photoredox Catalysis Mild reaction conditions, suitable for complex structures, and can avoid protecting groups. nih.gov Intramolecular cyclization or other radical-mediated transformations to form the difluorocyclohexyl ring. nih.gov

Expanded Applications in Novel Chemical Biology Tools and Probe Development

The strategic incorporation of fluorine into bioactive molecules is a powerful tool in chemical biology. nih.govacs.org The near-total absence of fluorine in most biological systems means that fluorinated compounds can serve as highly specific probes for studying biological processes without significant background interference. nih.govacs.org The gem-difluoro group in this compound makes it an excellent candidate for development into novel chemical biology tools, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbohrium.com

¹⁹F NMR is a valuable technique for investigating the interactions between proteins and ligands, monitoring conformational changes, and screening for drug candidates. nih.govacs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information upon binding to a biological target. acs.org Given that the two fluorine atoms in the 3,3-difluoro moiety are chemically equivalent in the parent molecule, they would likely produce a single, sharp resonance in the ¹⁹F NMR spectrum, which could shift or split upon interaction with a biomolecule. This property makes it a promising scaffold for creating ¹⁹F NMR probes. nih.govcfplus.cz

Future research could involve attaching this fluorinated scaffold to known pharmacophores or fragments to create probes for specific protein targets. For instance, the primary amine of this compound provides a convenient handle for conjugation to other molecules using standard bioconjugation techniques. sigmaaldrich.com These new probes could be used in fragment-based drug discovery (FBDD) campaigns or to study the structure and dynamics of large proteins that are challenging to analyze with conventional NMR methods. nih.govpharma-industry-review.com Collections of structurally diverse fluorinated azides are already available for use as clickable ¹⁹F NMR probes, highlighting a modular approach where the fluorinated motif can be easily attached to a molecule of interest. pharma-industry-review.comcfplus.cz

Beyond NMR, fluorinated compounds, including carbohydrates and sulfonyl fluorides, are being developed as molecular probes for studying molecular recognition and as covalent inhibitors for mapping enzyme active sites. rsc.orgjenabioscience.comsigmaaldrich.comnih.gov The unique properties of the C-F bond can be exploited to create highly specific and stable probes for interrogating complex biological systems. nih.gov

Advancements in Computational Design and Prediction for Fluorinated Scaffolds

Computational methods are becoming indispensable for the rational design of fluorinated molecules in drug discovery. nih.govacs.org Predicting the precise effects of fluorination on a molecule's properties—such as binding affinity, metabolic stability, and membrane permeability—is challenging due to the complex interplay of steric and electronic factors. nih.govacs.orgnih.gov Future research on this compound and its derivatives will heavily rely on computational tools to guide molecular design and predict outcomes. nih.govzib.de

A critical aspect of computational modeling is the use of accurate force fields specifically parameterized for fluorinated compounds, which are essential for reliable molecular docking and molecular dynamics (MD) simulations. nih.govacs.org These simulations can help elucidate how the gem-difluoro group influences protein-ligand interactions, including its potential to form non-canonical hydrogen bonds or interact with water networks in a binding pocket. nih.govacs.org For example, in silico simulations have been used to investigate the binding of per- and poly-fluorinated compounds (PFAS) to human transport proteins to assess their potential for bioaccumulation. nih.gov Similar approaches could predict the pharmacokinetic properties of drug candidates containing the 3,3-difluorocyclohexyl scaffold. nih.govdoaj.org

Computational studies have also been employed to understand how gem-difluorination affects the conformation of cyclic systems. rsc.org In one study of a macrocycle, gem-difluorination was found to influence the equilibrium between trans and cis amide conformations. rsc.org Applying such computational analysis to derivatives of this compound could provide crucial insights into how the fluorinated ring influences the presentation of appended functional groups, thereby affecting target engagement. The combination of synthetic chemistry, NMR spectroscopy, and DFT calculations is a powerful approach to understanding the novel reaction pathways and structures of complex fluorinated molecules. github.io

Table 2: Computational Approaches for Designing Fluorinated Scaffolds

Computational Method Application Area Potential Insights for the 3,3-Difluorocyclohexyl Scaffold References
Molecular Docking Protein-Ligand Binding Predicts binding modes and affinities of derivatives in target proteins. nih.govacs.orgnih.gov
Molecular Dynamics (MD) System Dynamics & Stability Simulates conformational flexibility, stability of binding, and interaction with solvent. nih.gov nih.govnih.gov
Quantum Mechanics (QM) / DFT Electronic Properties Calculates electronic structure, reaction mechanisms, and NMR chemical shifts. github.io github.io

Integration of this compound into Complex Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly generating molecular diversity and complexity from simple building blocks. nih.govwikipedia.orgyoutube.com The primary amine functionality of this compound makes it an ideal component for a variety of well-established MCRs, such as the Ugi and Passerini reactions. wikipedia.orgnih.govwikipedia.orgorganicreactions.org

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.orgnih.gov By using this compound as the amine component, a library of complex, peptide-like scaffolds incorporating the unique fluorinated ring could be synthesized. illinois.edu These reactions are known for their high atom economy and generally high yields under mild conditions. wikipedia.org The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, making it a cornerstone of combinatorial chemistry and drug discovery. nih.govillinois.edu

Similarly, the Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly use an amine, related MCRs and modifications often do. For example, the Ugi reaction mechanism begins with the formation of an imine from an amine and a carbonyl compound, which then engages with the other components. wikipedia.org The use of fluorinated amines in MCRs is an emerging area with significant potential. For instance, fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically alter the outcome of MCRs, demonstrating the subtle yet powerful influence of fluorinated components on reaction pathways. nih.gov

The integration of this compound into MCRs represents a promising trajectory for future research. It would enable the rapid assembly of diverse chemical libraries where the fluorinated scaffold can be systematically evaluated for its impact on biological activity. This strategy aligns with modern drug discovery efforts that seek to efficiently explore vast chemical spaces to identify novel therapeutic agents. nih.govacs.org

Q & A

Basic: What are the standard synthetic routes for 1-[(1R)-3,3-difluorocyclohexyl]methanamine, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves functionalizing a cyclohexane scaffold with fluorine and amine groups. A common approach includes:

  • Step 1: Fluorination of cyclohexanone derivatives using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 3,3-positions.
  • Step 2: Reductive amination or Gabriel synthesis to introduce the methanamine group. Chiral resolution (e.g., using (1R)-configured intermediates) ensures stereochemical fidelity .
    Key Conditions:
  • Catalysts: Acid/base catalysts (e.g., K₂CO₃) for imine formation .
  • Temperature: Controlled reflux (60–100°C) to avoid racemization .
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Advanced: How can stereochemical integrity be maintained during the synthesis of this compound, particularly concerning the (1R) configuration?

Answer:
Stereochemical control is critical for bioactivity studies. Methodologies include:

  • Chiral Auxiliaries: Use of (R)-configured starting materials (e.g., chiral cyclohexyl precursors) to direct stereochemistry .
  • Asymmetric Catalysis: Employing chiral catalysts (e.g., BINAP-metal complexes) during fluorination or amination steps .
  • Analytical Validation: Polarimetry and chiral HPLC to monitor enantiomeric excess (ee). For example, a 95:5 ee ratio can be achieved using optimized conditions .

Data Contradiction: When encountering discrepancies in reported reaction yields for similar compounds, what methodological approaches can validate optimal conditions?

Answer:
Systematic optimization strategies are recommended:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions .
  • Mechanistic Studies: Probe reaction intermediates via NMR or IR spectroscopy to resolve conflicting pathways (e.g., competing SN1 vs. SN2 mechanisms) .
  • Cross-Validation: Reproduce literature methods under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .

Toxicity Handling: What are the primary toxicity concerns for this compound, and what protective measures are recommended during laboratory handling?

Answer:
Based on structurally related amines:

  • Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Protective Measures:
    • PPE: Nitrile gloves, lab coats, and ANSI-approved goggles .
    • Ventilation: Use fume hoods to limit aerosol exposure .
    • First Aid: Immediate rinsing (15+ minutes for eye contact) and medical consultation for ingestion .

Analytical Characterization: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms difluoro substitution (δ -110 to -120 ppm), while ¹H NMR resolves cyclohexyl proton splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₇H₁₂F₂N) with <2 ppm error .
  • X-ray Crystallography: Resolves absolute (1R) configuration for crystalline derivatives .

Table 1: Comparison of Synthetic Methods for Related Cyclohexyl Methanamines

MethodCatalystYield (%)Purity (%)Reference
Reductive AminationNaBH₃CN7895
Chiral ResolutionTartaric Acid6599
Asymmetric CatalysisBINAP-Ru8597

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